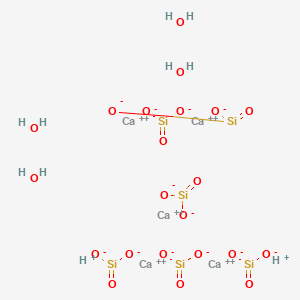
Tobermorite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tobermorite is a useful research compound. Its molecular formula is Ca5H10O22Si6 and its molecular weight is 730.958. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Construction Materials
Cementitious Composites
Tobermorite plays a crucial role in enhancing the properties of cementitious composites. Its crystalline structure contributes to the development of high-performance materials such as Engineered Cementitious Composites (ECC). The incorporation of this compound in ECC has been shown to improve mechanical strength and durability, making it suitable for structural applications where crack healing is essential. Studies utilizing Environmental Scanning Electron Microscopy (ESEM) have demonstrated that this compound aids in micro-crack healing through the precipitation of calcium carbonate at crack sites, thus prolonging the lifespan of concrete structures .
Thermal Insulation
Due to its high porosity and heat-resistant properties (up to 1000 °C), this compound is extensively used in thermal insulating materials. Its fibrous form can be utilized in producing calcium silicate insulation boards, which are effective in reducing heat loss in buildings and industrial applications .
Environmental Applications
Heavy Metal Adsorption
this compound exhibits significant potential as an adsorbent for heavy metals, particularly cadmium ions (Cd²⁺). Its layered structure allows for efficient ion exchange and adsorption processes. Research indicates that this compound can remove Cd²⁺ from wastewater effectively, with removal efficiencies exceeding 99% under optimal conditions . The adsorption mechanism involves the release of hydroxyl ions (OH⁻), creating an alkaline environment conducive to heavy metal binding.
Phosphorus Adsorption
In addition to heavy metals, this compound has been investigated for its ability to adsorb phosphorus from aqueous solutions. This application is particularly relevant for wastewater treatment processes aimed at reducing nutrient pollution in aquatic ecosystems .
Industrial Applications
Rubber and Plastics Filler
this compound is utilized as a filler in rubber and plastic manufacturing due to its reinforcing properties. The mineral enhances the mechanical strength and thermal stability of these materials, making them more suitable for various industrial applications . The economic benefits derived from using this compound as a filler include reduced production costs and improved product performance.
Sewage Treatment
The unique properties of this compound make it suitable for sewage treatment applications. Its ability to adsorb contaminants and facilitate chemical reactions contributes to the purification process, helping to mitigate environmental pollution .
Case Studies
Propiedades
Número CAS |
1319-31-9 |
|---|---|
Fórmula molecular |
Ca5H10O22Si6 |
Peso molecular |
730.958 |
Nombre IUPAC |
pentacalcium;dioxido(oxo)silane;hydron;tetrahydrate |
InChI |
InChI=1S/5Ca.6O3Si.4H2O/c;;;;;6*1-4(2)3;;;;/h;;;;;;;;;;;4*1H2/q5*+2;6*-2;;;;/p+2 |
Clave InChI |
MKTRXTLKNXLULX-UHFFFAOYSA-P |
SMILES |
[H+].[H+].O.O.O.O.[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















